

4-Bromopyridine-2-sulfonyl chloride molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Bromopyridine-2-sulfonyl chloride
Cat. No.:	B1525640

[Get Quote](#)

An In-Depth Technical Guide to **4-Bromopyridine-2-sulfonyl Chloride** for Advanced Research Applications

Abstract

This technical guide provides a comprehensive overview of **4-Bromopyridine-2-sulfonyl chloride** (CAS No. 1060808-87-8), a pivotal reagent in modern organic synthesis and medicinal chemistry. We will delve into its core physicochemical properties, outline a robust synthetic protocol, explore its versatile applications in drug development, and detail critical safety and handling procedures. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound to leverage its synthetic potential effectively.

Core Physicochemical Properties and Structure

4-Bromopyridine-2-sulfonyl chloride is a heterocyclic building block that combines the functionalities of a pyridine ring, a bromo-substituent, and a highly reactive sulfonyl chloride group.^[1] This unique combination makes it an invaluable intermediate for constructing complex molecular architectures.^[2] The bromo-group provides a reactive handle for cross-coupling reactions, while the sulfonyl chloride is a potent electrophile, primarily for the synthesis of sulfonamides.^{[2][3]}

Key Data Summary

A summary of the essential quantitative data for **4-Bromopyridine-2-sulfonyl chloride** is presented below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₃ BrClNO ₂ S	[1] [4]
Molecular Weight	256.51 g/mol	[4]
CAS Number	1060808-87-8	[1] [4] [5] [6] [7]
Appearance	Typically a solid at room temperature	[8]
Purity	≥97% (typical for research grade)	[9]
Storage Conditions	Store in a freezer under -20°C, sealed in a dry environment.	[1]
Solubility	Soluble in polar organic solvents.	[8]
SMILES	O=S(C1=NC=CC(Br)=C1)(Cl)=O	[1]

Chemical Structure

The structural representation of **4-Bromopyridine-2-sulfonyl chloride** is critical for understanding its reactivity. The electron-withdrawing nature of the sulfonyl chloride group and the nitrogen atom in the pyridine ring influences the reactivity of the entire molecule.

*Molecular structure of **4-Bromopyridine-2-sulfonyl chloride**.*

Synthesis Protocol and Mechanistic Rationale

While multiple pathways to sulfonyl chlorides exist, a common and reliable laboratory-scale method involves the oxidative chlorination of a corresponding sulfinate salt.[\[10\]](#) This approach is often preferred due to the availability of starting materials and the relatively mild reaction conditions required.

Experimental Protocol: Synthesis from Sodium 4-Bromo-pyridine-2-sulfinate

This protocol is a self-validating system, incorporating purification and confirmation steps.

Step 1: Reagent Preparation

- Dissolve sodium 4-bromo-pyridine-2-sulfinate (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
- Causality: Anhydrous conditions are crucial as sulfonyl chlorides are highly reactive towards water, which would lead to hydrolysis and formation of the corresponding sulfonic acid, reducing the yield of the desired product.

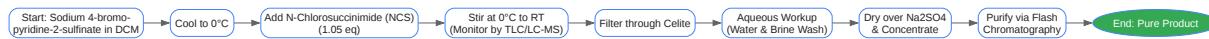
Step 2: Chlorination

- Cool the solution to 0°C using an ice bath.
- Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 5°C.
- Causality: NCS serves as a mild and efficient chlorine source.^[10] The portion-wise addition at low temperature helps to control the exothermicity of the reaction and minimize the formation of side products.

Step 3: Reaction Monitoring

- Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfinate is consumed.

Step 4: Workup and Isolation


- Once the reaction is complete, filter the mixture through a pad of Celite to remove the succinimide byproduct.^[10]

- Wash the filtrate with cold water and then with brine to remove any remaining water-soluble impurities.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent in vacuo.
- Causality: The aqueous wash removes inorganic salts and byproducts. Drying the organic layer is a critical final step before solvent removal to prevent product degradation.

Step 5: Purification

- The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, to yield the pure **4-Bromopyridine-2-sulfonyl chloride**.

Synthetic Workflow Diagram

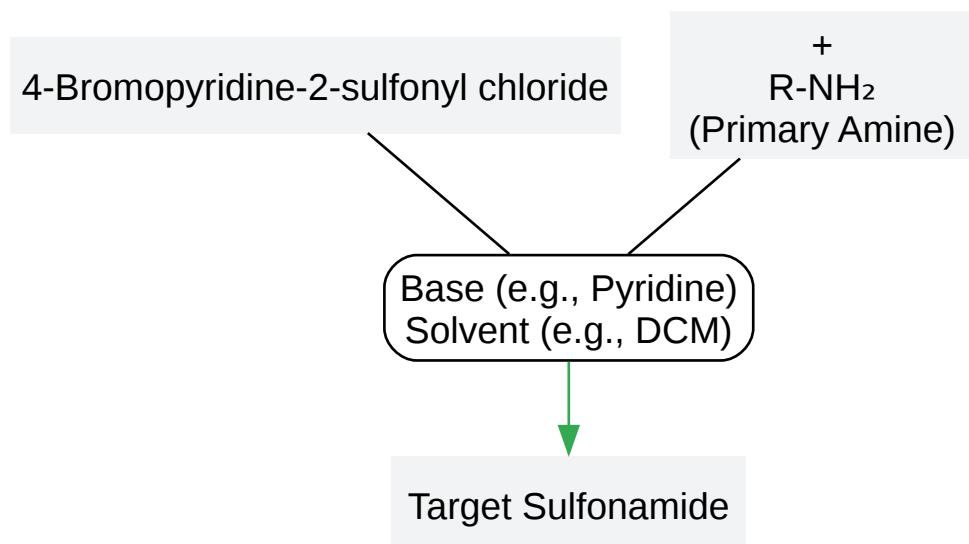
[Click to download full resolution via product page](#)

General workflow for the synthesis of **4-Bromopyridine-2-sulfonyl chloride**.

Applications in Drug Discovery and Development

The true value of **4-Bromopyridine-2-sulfonyl chloride** lies in its role as a versatile synthetic intermediate.^{[2][8]} Its primary application is in the formation of sulfonamides, a functional group present in a vast array of pharmaceuticals, including antibiotics, diuretics, and anticonvulsants.
^[3]

Core Reaction: Sulfonamide Formation


The electrophilic sulfur atom of the sulfonyl chloride group is highly susceptible to nucleophilic attack by primary or secondary amines. This reaction is the cornerstone of its utility.

- Mechanism: The amine's lone pair of electrons attacks the sulfur atom, leading to the displacement of the chloride ion. A subsequent deprotonation step, often facilitated by a non-

nucleophilic base like pyridine or triethylamine, yields the stable sulfonamide product.

This late-stage functionalization capability allows for the rapid diversification of drug candidates, enabling medicinal chemists to explore structure-activity relationships (SAR) efficiently.[11]

Reaction Pathway Diagram

[Click to download full resolution via product page](#)

Key reaction pathway: Sulfonamide synthesis.

Safety, Handling, and Storage

Due to its high reactivity, **4-Bromopyridine-2-sulfonyl chloride** must be handled with appropriate precautions. It is classified as an irritant and is toxic if ingested, inhaled, or absorbed through the skin.[12][13]

Safe Handling Protocols

- Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[12][14] Eyewash stations and safety showers must be readily accessible.[14]
- Personal Protective Equipment (PPE):

- Gloves: Wear chemical-resistant gloves (e.g., nitrile).
- Eye Protection: Use chemical safety goggles or a face shield.[14]
- Lab Coat: A flame-retardant lab coat is mandatory.
- Handling: Avoid contact with skin, eyes, and clothing.[14] Prevent dust formation.[12] Wash hands thoroughly after handling.[14]
- Spills: In case of a spill, evacuate the area. Absorb with an inert material and place it into a suitable, sealed container for disposal.[14] Do not allow the product to enter drains.[14]

Storage and Disposal

- Storage: Store in a tightly sealed container in a freezer (-20°C is recommended) under an inert atmosphere.[1] The compound is moisture-sensitive.
- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Hazard Summary

Hazard Type	GHS Classification (Inferred)	Precautionary Statement Examples
Acute Toxicity	Toxic if swallowed, in contact with skin, or if inhaled.[12]	P261: Avoid breathing dust. [12] P280: Wear protective gloves/clothing.[12]
Skin Corrosion/Irritation	Causes skin irritation.[13]	P302+P352: IF ON SKIN: Wash with plenty of soap and water.[14]
Eye Damage/Irritation	Causes serious eye irritation.	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[14]
Reactivity	Reacts with water and nucleophiles.	Keep away from incompatible materials such as strong oxidizing agents and bases. [13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1060808-87-8|4-Bromopyridine-2-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 1060808-87-8[4-Bromopyridine-2-sulfonyl chloride]- Acmec Biochemical [acmec.com.cn]
- 5. 4-Bromopyridine-2-sulfonyl chloride | 1060808-87-8 [sigmaaldrich.com]
- 6. 4-Bromopyridine-2-sulfonyl chloride | CAS:1060808-87-8 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 7. 4-Bromopyridine-2-sulfonyl chloride | C5H3BrClNO2S | CID 53302031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 1060808-87-8: 4-Bromo-pyridine-2-sulfonyl chloride [cymitquimica.com]
- 9. 4-Bromopyridine-2-sulfonyl chloride - CAS:1060808-87-8 - Sunway Pharm Ltd [3wpharm.com]
- 10. PYRIDINE-2-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 11. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyr-BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
- 14. aksci.com [aksci.com]
- To cite this document: BenchChem. [4-Bromopyridine-2-sulfonyl chloride molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1525640#4-bromopyridine-2-sulfonyl-chloride-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com